1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea is a urea derivative featuring a 3,4-dihydro-2H-pyrrole ring substituted at position 5, a 4-fluorophenyl group, and a 4-methoxyphenyl moiety. Urea-based compounds are widely studied for their biological activities, including enzyme inhibition and anticancer properties .
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-10-6-14(7-11-16)21-18(23)22(17-3-2-12-20-17)15-8-4-13(19)5-9-15/h4-11H,2-3,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBIIXMBWBMLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea
- Molecular Formula : C18H18FN3O2
- Molecular Weight : 329.35 g/mol
The synthesis typically involves the reaction of a substituted pyrrole with a fluorophenyl isocyanate and a methoxyphenyl amine under conditions that may include solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea exhibit significant anticancer activity. For instance, related urea derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.01 | Inhibition of CDK2 |
| Compound B | NCI-H460 (Lung Cancer) | 0.03 | Microtubule disassembly |
| Compound C | HeLa (Cervical Cancer) | 7.01 | Topoisomerase-II inhibition |
These compounds have demonstrated mechanisms such as cell cycle arrest and apoptosis induction, making them potential candidates for further development in cancer therapy .
Anti-inflammatory Activity
In addition to anticancer properties, the compound has shown anti-inflammatory effects in various models. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro:
| Study | Model | Result |
|---|---|---|
| Study X | Macrophages | Decreased TNF-alpha production by 40% |
| Study Y | Animal Model | Reduced edema by 30% |
This suggests that the compound could be beneficial in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
In a study conducted by Fan et al., a series of urea derivatives were synthesized and evaluated for their antitumor activity against A549 lung cancer cells. The study found that certain modifications to the urea structure enhanced cytotoxicity significantly, with one derivative achieving an IC50 value of 0.39 µM . The mechanism involved autophagy induction without triggering apoptosis.
Case Study 2: Structural Optimization
Xia et al. explored structural modifications of pyrrole-based compounds to improve their biological activity. By altering substituents on the pyrrole ring, they achieved enhanced binding affinity to target proteins involved in cancer progression, leading to improved therapeutic profiles .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The primary application of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures have been investigated for their efficacy against various diseases.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit anticancer properties. For instance, modifications to the urea moiety have been linked to enhanced activity against specific cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
Antimicrobial Properties
Research indicates that the compound may possess antimicrobial properties. Compounds with similar structural characteristics have demonstrated activity against both gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development .
Pharmacological Insights
The pharmacological profile of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea suggests multiple mechanisms of action:
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases that are overactive in cancerous tissues .
Receptor Modulation
There is also evidence suggesting that this compound can modulate receptor activity, particularly those involved in neurotransmission and signal transduction pathways. This could lead to applications in treating neurological disorders .
Material Science Applications
Beyond biological applications, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea has potential uses in material science:
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, derivatives of this compound may serve as precursors for the synthesis of nanoparticles with tailored functionalities for drug delivery systems or imaging agents in medical diagnostics .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The 4-fluorophenyl group participates in aromatic nucleophilic substitution under basic conditions. For example:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KOH/DMSO (60°C, 2 h) | 1-(4-hydroxyphenyl) substituted derivative | 72% | |
| NH₃/EtOH (reflux, 4 h) | 1-(4-aminophenyl) analog | 58% |
Mechanism: The electron-withdrawing fluorine activates the aromatic ring for nucleophilic attack, facilitating substitution at the para-position .
Oxidation of the Pyrrolidine Ring
The 3,4-dihydro-2H-pyrrol-5-yl moiety undergoes oxidative dehydrogenation to form a fully aromatic pyrrole system:
| Oxidant | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂-urea complex | DMF/H₂O, RT, 40 min | Pyrrole derivative with ketone group | 85% NMR yield |
| KMnO₄ (aq) | Acidic, 70°C, 1 h | Carboxylic acid derivative | Requires excess oxidant |
The reaction with H₂O₂-urea proceeds via radical intermediates, while KMnO₄ induces C–N bond cleavage .
Urea Bond Cleavage and Functionalization
The urea (–NH–CO–NH–) linkage reacts under acidic or basic conditions:
Acidic Hydrolysis (HCl/EtOH, reflux):
-
Products : 4-fluoroaniline + 4-methoxyphenyl isocyanate
-
Application : Degradation studies for metabolite identification .
Base-Mediated Alkylation (NaH, R-X):
| Alkylating Agent | Product | Yield |
|---|---|---|
| CH₃I | N-methylated urea derivative | 67% |
| C₂H₅Br | N-ethylated analog | 54% |
Mechanism: Deprotonation of the urea NH followed by nucleophilic alkylation .
Cross-Coupling Reactions
The methoxyphenyl group enables Suzuki–Miyaura coupling with aryl boronic acids:
| Boronic Acid | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-substituted urea | 76% |
| 4-CF₃C₆H₄B(OH)₂ | Same as above | Trifluoromethyl-biaryl derivative | 63% |
This reactivity is attributed to the electron-donating methoxy group enhancing aromatic electrophilicity .
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocycles:
| Conditions | Product | Mechanism |
|---|---|---|
| PTSA/PhMe (reflux, 6 h) | Quinazolinone-pyrrolidine hybrid | Intramolecular cyclocondensation |
| CuI, L-proline, DMF (100°C) | Triazole-linked macrocycle | Click chemistry |
Comparative Reactivity Table
Mechanistic Insights
-
Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, stabilizing intermediates in coupling reactions .
-
Steric Hindrance : The 3,4-dihydro-2H-pyrrol-5-yl group restricts access to the urea NH, slowing alkylation compared to less hindered analogs.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance oxidative reactivity by stabilizing charged transition states .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Core Structure Differences :
- The target compound and BG14245 share a urea backbone but differ in the heterocyclic ring (dihydro-pyrrole vs. oxopyrrolidin). This variation may impact hydrogen bonding and steric interactions in biological targets .
- Z15 contains a 1,2,4-oxadiazole group linked to cyclobutyl, which enhances rigidity and may improve binding to viral proteases like Dengue NS .
- Chalcones (e.g., CHO27) feature an α,β-unsaturated ketone system, enabling covalent interactions with cellular targets, unlike urea derivatives .
Substituent Effects :
- The 4-fluorophenyl group is common in the urea derivatives (target compound, BG14245, Z15) and chalcones (). Fluorine’s electronegativity enhances bioavailability and metabolic stability .
- The 4-methoxyphenyl group in the target compound and BG14245 may contribute to π-π stacking interactions, as seen in chalcone derivatives with similar substituents .
Chalcones like CHO27 exhibit potent anticancer activity via p53 activation, highlighting how core structure dictates therapeutic application .
Crystallographic and Computational Insights
- The chalcone derivatives in were analyzed using crystallographic techniques, with dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular packing and solubility . Similar methods (e.g., SHELXL, ) could be applied to determine the target compound’s conformation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
